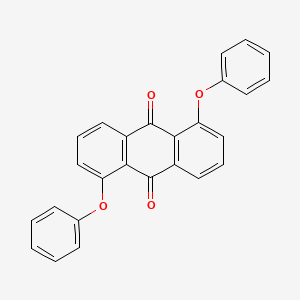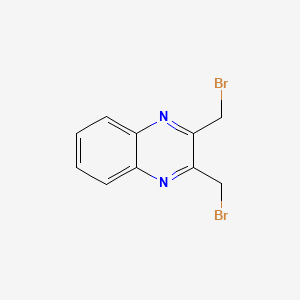![molecular formula C14H10ClFO3 B1328841 3-[(2-Chlor-4-fluorbenzyl)oxy]benzoesäure CAS No. 1041558-34-2](/img/structure/B1328841.png)
3-[(2-Chlor-4-fluorbenzyl)oxy]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid has several applications in scientific research:
Vorbereitungsmethoden
The synthesis of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 3-hydroxybenzoic acid under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation Reactions: The benzylic position can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylic position typically yields carboxylic acids, while reduction leads to alcohols .
Wirkmechanismus
The mechanism of action of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chloro and fluoro substituents enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid can be compared to other similar compounds, such as:
3-[(2-Chloro-4-trifluoromethyl)phenoxy]benzoic acid: This compound has a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical properties and reactivity.
3-[(2-Chloro-4-methyl)phenoxy]benzoic acid: The presence of a methyl group instead of a fluorine atom affects the compound’s hydrophobicity and binding interactions.
The uniqueness of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-13-7-11(16)5-4-10(13)8-19-12-3-1-2-9(6-12)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNBYDYFLWJGTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














